N-{3-[(4-bromophenyl)sulfanyl]-5-nitrophenyl}-3-chloro-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
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Overview
Description
N-{3-[(4-bromophenyl)sulfanyl]-5-nitrophenyl}-3-chloro-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound with a unique structure that includes a pyrazolo[1,5-a]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(4-bromophenyl)sulfanyl]-5-nitrophenyl}-3-chloro-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves multi-step organic synthesis. The key steps include:
Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of substituents: The bromophenyl, nitrophenyl, thiophenyl, and trifluoromethyl groups are introduced through various substitution reactions.
Final coupling: The carboxamide group is introduced in the final step through coupling reactions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{3-[(4-bromophenyl)sulfanyl]-5-nitrophenyl}-3-chloro-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the nitro group.
Substitution: The bromophenyl and thiophenyl groups can participate in substitution reactions to introduce other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Halogenation and nitration reactions often use reagents like bromine (Br₂) and nitric acid (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction of the nitro group may produce amines.
Scientific Research Applications
N-{3-[(4-bromophenyl)sulfanyl]-5-nitrophenyl}-3-chloro-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Chemical Biology: It can be used as a probe to study biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of N-{3-[(4-bromophenyl)sulfanyl]-5-nitrophenyl}-3-chloro-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets and modulating their activity, which can lead to various biological outcomes.
Comparison with Similar Compounds
Similar Compounds
- N-{3-[(4-chlorophenyl)sulfanyl]-5-nitrophenyl}-3-chloro-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
- N-{3-[(4-methylphenyl)sulfanyl]-5-nitrophenyl}-3-chloro-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
Uniqueness
The uniqueness of N-{3-[(4-bromophenyl)sulfanyl]-5-nitrophenyl}-3-chloro-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide lies in its specific combination of substituents, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C24H12BrClF3N5O3S2 |
---|---|
Molecular Weight |
654.9 g/mol |
IUPAC Name |
N-[3-(4-bromophenyl)sulfanyl-5-nitrophenyl]-3-chloro-5-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C24H12BrClF3N5O3S2/c25-12-3-5-15(6-4-12)39-16-9-13(8-14(10-16)34(36)37)30-23(35)21-20(26)22-31-17(18-2-1-7-38-18)11-19(24(27,28)29)33(22)32-21/h1-11H,(H,30,35) |
InChI Key |
KWFZOUZEHAYBQG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=NC3=C(C(=NN3C(=C2)C(F)(F)F)C(=O)NC4=CC(=CC(=C4)SC5=CC=C(C=C5)Br)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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